LMK-235, chemically known as N-((6-(hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide, is a potent and selective histone deacetylase inhibitor (HDACi) currently under investigation for its potential therapeutic applications in various diseases, including cancer. [] It belongs to the hydroxamate-based class of HDAC inhibitors and exhibits a distinct selectivity profile for HDAC4 and HDAC5. []
LMK-235 is a selective inhibitor of class IIa histone deacetylases, particularly targeting histone deacetylase 4. This compound has garnered attention for its potential therapeutic applications in various medical conditions, particularly bone diseases and certain cancers. By inhibiting histone deacetylases, LMK-235 influences gene expression related to cell differentiation and proliferation.
The compound was developed and characterized in several studies focused on its pharmacological properties and mechanisms of action. Key research articles detail its synthesis, biological activity, and potential clinical applications, particularly in the context of osteoclastogenesis and odontoblast differentiation .
LMK-235 falls under the category of histone deacetylase inhibitors. These compounds are known for their role in modifying chromatin structure and regulating gene expression, making them valuable in cancer therapy and regenerative medicine.
The synthesis of LMK-235 involves several key steps:
LMK-235's molecular structure is characterized by its specific functional groups that facilitate its interaction with histone deacetylases.
The detailed structural data can be derived from nuclear magnetic resonance spectroscopy and mass spectrometry analyses conducted during its characterization .
LMK-235 participates in various chemical reactions primarily through its interaction with histone deacetylases:
The reactions can be quantitatively analyzed using assays that measure cell viability and gene expression changes in response to LMK-235 treatment.
The mechanism by which LMK-235 exerts its effects involves several biological pathways:
Relevant data regarding these properties can be obtained through standard laboratory testing methods including solubility tests and stability assessments under varying environmental conditions .
LMK-235 has several promising applications in scientific research and potential therapeutic uses:
Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from ε-N-acetyllysine residues on histone tails, leading to chromatin condensation and transcriptional repression. This post-translational modification constitutes a fundamental epigenetic mechanism regulating gene expression without altering DNA sequences. Beyond histones, HDACs target numerous non-histone proteins, including transcription factors, chaperones, and cytoskeletal proteins, thereby influencing diverse cellular processes such as proliferation, differentiation, and apoptosis [2] [9]. Dysregulation of HDAC activity is implicated in the pathogenesis of multiple diseases, particularly cancer. Overexpression of specific HDAC isoforms promotes tumorigenesis by silencing tumor suppressor genes, enabling uncontrolled cell growth, evading apoptosis, and enhancing metastatic potential. For instance, elevated HDAC5 expression correlates with poor prognosis in pancreatic neuroendocrine tumors (pNETs) and breast cancer, while HDAC4 dysregulation is observed in hematological malignancies and chemoresistant solid tumors [2] [8] [9].
Table 1: HDAC Isoform Selectivity Profile of LMK-235
HDAC Isoform | Class | IC₅₀ (nM) | Selectivity Relative to HDAC4/5 |
---|---|---|---|
HDAC5 | IIa | 4.22 | Highest selectivity |
HDAC4 | IIa | 11.9 | High selectivity |
HDAC6 | IIb | 55.7 | Moderate selectivity |
HDAC1 | I | 320 | Low selectivity |
HDAC11 | IV | 852 | Low selectivity |
HDAC2 | I | 881 | Low selectivity |
HDAC8 | I | 1278 | Lowest selectivity |
Data compiled from enzymatic assays [1] [6] [7]
Class IIa HDACs (HDAC4, 5, 7, 9) are distinguished by their tissue-specific expression, nucleo-cytoplasmic shuttling, and limited intrinsic deacetylase activity. Unlike Class I HDACs, which are ubiquitously expressed and primarily nuclear, Class IIa members possess a conserved N-terminal regulatory domain. This domain facilitates interactions with tissue-specific transcription factors (e.g., MEF2, FOXO) and co-repressor complexes, enabling recruitment to target genes without direct catalytic activity—often relying on association with other HDACs like SIRT1 or HDAC3 for full functionality [2] [3]. HDAC4 and HDAC5 exhibit pronounced roles in organogenesis and cellular differentiation:
Pan-HDAC inhibitors (e.g., vorinostat, panobinostat) exhibit clinical efficacy but cause dose-limiting toxicities due to broad-spectrum inhibition. Selective targeting of HDAC4/5 offers a strategic alternative, leveraging their distinct disease associations while minimizing off-target effects:
Table 2: Disease Contexts and Mechanisms of HDAC4/5 Targeting by LMK-235
Disease Context | HDAC Involvement | LMK-235 Mechanism | Key Outcomes |
---|---|---|---|
Pancreatic NETs | HDAC5 overexpression | ↑ Histone H3 acetylation, ↓ proliferation markers | Apoptosis induction, ↑ SSTR2 expression [2] |
KMT2A-rearranged ALL | HDAC4/5/7 dependency | ↓ HDAC5 protein, G1 cell cycle arrest | Primary cell cytotoxicity (IC₅₀: 40–100 nM) [3] |
Post-Myocardial Infarction | HDAC4/5-LSD1 axis activation | ↓ LSD1 stability, ↓ NF-κB/Smad signaling | Reduced fibrosis, improved cardiac function [4] |
Parkinson’s Disease Models | HDAC5-Smad repression | ↑ BMP-Smad transcription, ↑ neurotrophic factors | Dopaminergic neuron protection [5] |
Multiple Myeloma | HDAC4-HO-1 regulation | ↑ HO-1 via JNK/AP-1, caspase activation | Mitochondrial apoptosis [9] |
This targeted approach demonstrates enhanced therapeutic precision, positioning LMK-235 as a versatile tool for diseases driven by HDAC4/5-mediated epigenetic dysregulation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: